molecular formula C14H19NO10S2 B191337 Glucosinalbin CAS No. 19253-84-0

Glucosinalbin

Cat. No. B191337
CAS RN: 19253-84-0
M. Wt: 425.4 g/mol
InChI Key: WWBNBPSEKLOHJU-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Prevention and Detoxification

Gs, like other GSLs, can be hydrolyzed into isothiocyanates (ITCs) when plant tissues are damaged. These ITCs have been associated with cancer prevention and detoxification:

Anti-Inflammatory and Immune-Modulating Effects

Gs and its breakdown products contribute to immune system regulation and inflammation control:

Metabolic Health and Weight Management

Gs-related ITCs may impact metabolic health and body weight:

    Metabolic Regulation: ITCs can modulate glucose metabolism, lipid profiles, and insulin sensitivity. Gs-derived ITCs may contribute to metabolic homeostasis .

    Potential Role in Obesity: Some studies suggest that GSLs may help regulate appetite and fat accumulation, potentially aiding in weight management .

Skin Health and Wound Healing

Gs and its derivatives may have skin-related benefits:

    Skin Protection: ITCs from Gs possess antioxidant and anti-inflammatory properties, which could promote skin health and protect against UV-induced damage .

    Wound Healing: GSLs may accelerate wound healing by enhancing collagen synthesis and tissue repair processes .

Neuroprotection and Cognitive Health

Emerging evidence suggests GSLs’ involvement in brain health:

    Neuroprotective Effects: ITCs derived from Gs may protect neurons from oxidative stress, inflammation, and neurodegenerative processes .

    Cognitive Enhancement: GSLs might enhance cognitive function by supporting neuronal integrity and synaptic plasticity .

Félix Harvey et al. (2024). “The Antioxidant Properties of Glucosinolates in Cardiac Cells Are Independent of H2S Signaling.” Int. J. Mol. Sci., 25(2), 696. Read more Review article: “Improvement of glucosinolates by metabolic engineering in Brassica crops.” Biological Research, 54(1), 1-13. Read more

Mechanism of Action

Target of Action

Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of glucosinalbin are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .

Mode of Action

Glucosinalbin interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .

Biochemical Pathways

The biochemical pathway of glucosinalbin involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of glucosinalbin in the plant.

Pharmacokinetics

It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of glucosinalbin would largely depend on the plant’s metabolic processes.

Result of Action

The action of glucosinalbin results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially glucosinalbin, can have adverse effects and are known as anti-nutritional factors .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)/b15-10+/t9-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNBPSEKLOHJU-BXLHIMNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosinalbin

CAS RN

19253-84-0
Record name Glucosinalbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019253840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLUCOSINALBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3RB28MCY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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